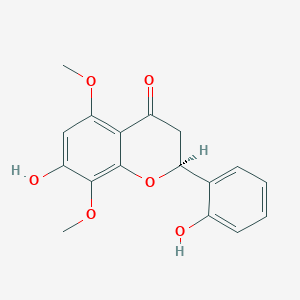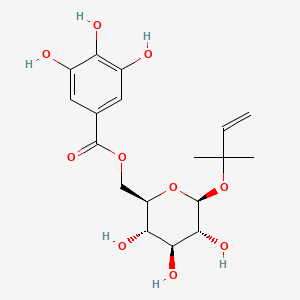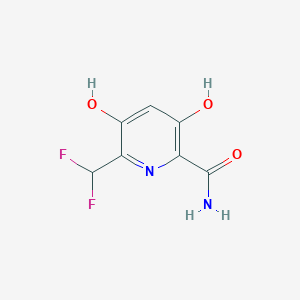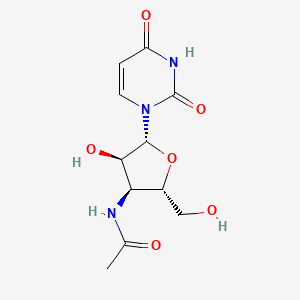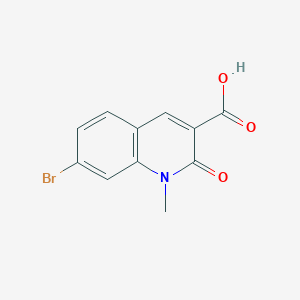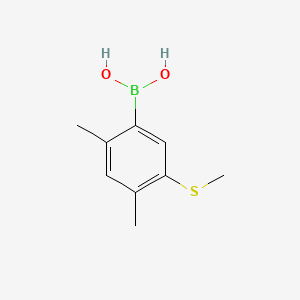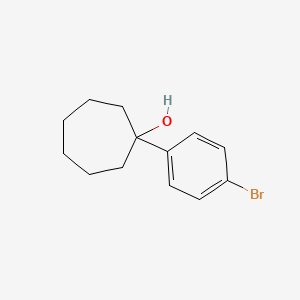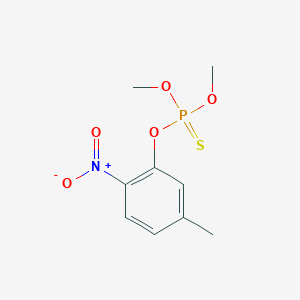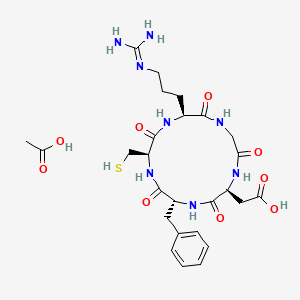
14,17,20,23,26-Pentaoxanonatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,17,20,23,26-Pentaoxanonatriacontane is a chemical compound with the molecular formula C34H70O5 It is characterized by the presence of five ether groups within a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14,17,20,23,26-Pentaoxanonatriacontane typically involves the stepwise introduction of ether linkages into a long-chain hydrocarbon. One common method is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions to form an ether. This process is repeated to introduce multiple ether groups along the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
14,17,20,23,26-Pentaoxanonatriacontane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
14,17,20,23,26-Pentaoxanonatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain ethers in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with proteins and lipids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 14,17,20,23,26-Pentaoxanonatriacontane involves its interaction with molecular targets such as proteins and lipids. The ether groups can form hydrogen bonds and other non-covalent interactions, influencing the structure and function of biological membranes. In drug delivery systems, it can encapsulate drugs, enhancing their stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
14,17,20,23,26,29-Hexaoxanonatriacontane: Similar structure with an additional ether group.
14,17,20,23,26-Pentaoxadotriacontane: Shorter aliphatic chain with the same number of ether groups.
Uniqueness
14,17,20,23,26-Pentaoxanonatriacontane is unique due to its specific arrangement of ether groups and the length of its aliphatic chain. This combination provides distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
930-11-0 |
|---|---|
Fórmula molecular |
C34H70O5 |
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
1-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]tridecane |
InChI |
InChI=1S/C34H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-27-29-37-31-33-39-34-32-38-30-28-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clave InChI |
APVCZCUKITWFDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


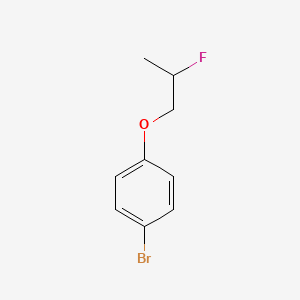
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
